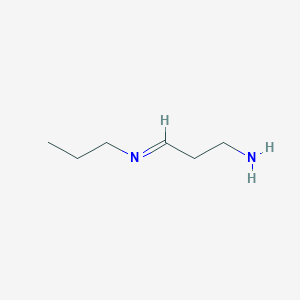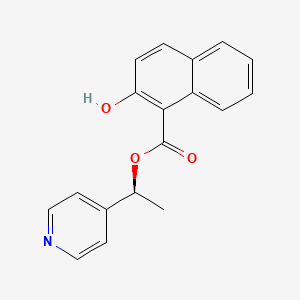
4,5-Dibromo-4-methyl-1,3-dioxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-4-methyl-1,3-dioxolan-2-one is a chemical compound with the molecular formula C4H4Br2O3 It is a derivative of 1,3-dioxolan-2-one, where two bromine atoms and one methyl group are substituted at the 4 and 5 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,5-Dibromo-4-methyl-1,3-dioxolan-2-one can be synthesized through the bromination of 4-methyl-1,3-dioxolan-2-one. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dibromo-4-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with various functional groups replacing the bromine atoms.
Reduction Reactions: Products include the corresponding reduced compounds with hydrogen atoms replacing the bromine atoms.
Oxidation Reactions: Products include oxidized derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
4,5-Dibromo-4-methyl-1,3-dioxolan-2-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4,5-dibromo-4-methyl-1,3-dioxolan-2-one involves its interaction with molecular targets through its bromine atoms and dioxolanone ring. The bromine atoms can participate in electrophilic substitution reactions, while the dioxolanone ring can undergo ring-opening reactions under specific conditions . These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1,3-dioxolan-2-one: Lacks the bromine atoms and has different reactivity and applications.
4,5-Dimethyl-1,3-dioxolan-2-one: Substituted with methyl groups instead of bromine atoms, leading to different chemical properties.
4-Bromo-4-methyl-1,3-dioxolan-2-one:
Uniqueness
4,5-Dibromo-4-methyl-1,3-dioxolan-2-one is unique due to the presence of two bromine atoms, which confer distinct reactivity and potential for diverse chemical transformations. This compound’s ability to undergo various substitution, reduction, and oxidation reactions makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Número CAS |
827300-12-9 |
|---|---|
Fórmula molecular |
C4H4Br2O3 |
Peso molecular |
259.88 g/mol |
Nombre IUPAC |
4,5-dibromo-4-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H4Br2O3/c1-4(6)2(5)8-3(7)9-4/h2H,1H3 |
Clave InChI |
XPJCFQSEUUTQNT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(OC(=O)O1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate](/img/structure/B14222902.png)







![N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine](/img/structure/B14222957.png)
![1-Ethynyl-4-[(3-methylpentyl)oxy]benzene](/img/structure/B14222961.png)


